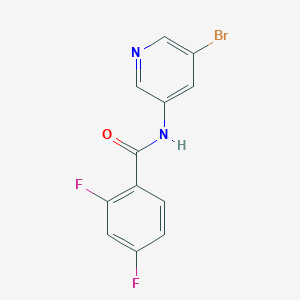

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide

Description

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide is a halogenated benzamide derivative featuring a 5-bromo-substituted pyridin-3-yl group linked via an amide bond to a 2,4-difluorophenyl moiety. This compound is structurally tailored to optimize interactions with biological targets, leveraging the electron-withdrawing effects of fluorine and bromine substituents.

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2N2O/c13-7-3-9(6-16-5-7)17-12(18)10-2-1-8(14)4-11(10)15/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYVTYVRXWTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide typically involves the following steps:

Bromination: The starting material, 3-aminopyridine, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-3-aminopyridine.

Coupling Reaction: The brominated pyridine derivative is then coupled with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for benzamides.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an aminopyridine derivative.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Potassium Channel Modulation

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide is identified as a selective activator of KCNQ2 and KCNQ3 potassium channels, which are crucial for regulating neuronal excitability. These channels are implicated in several neurological disorders, making them attractive targets for drug development.

- Mechanism of Action : The compound enhances the M-current, a potassium ion current that stabilizes the resting membrane potential and reduces neuronal excitability. This action is particularly beneficial in conditions characterized by hyperexcitability, such as epilepsy .

1.2 Antiepileptic Potential

Studies have demonstrated that compounds similar to this compound exhibit anticonvulsant properties in animal models of epilepsy. For instance, the KCNQ channel openers have shown efficacy in reducing seizure frequency and severity during induced seizures in rodent models .

Therapeutic Implications

2.1 Treatment of Epilepsy

Given its action on KCNQ channels, this compound is being explored as a potential treatment for various forms of epilepsy. The modulation of these channels can help manage seizure activity by stabilizing neuronal excitability.

Case Study:

In a study examining the effects of similar compounds on KCNQ channels, researchers found that selective activation led to significant reductions in seizure duration and intensity in amygdala-kindled rats. The findings suggest that targeting KCNQ channels with compounds like this compound could provide a novel approach to epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Compound | KCNQ Channel Selectivity | EC50 (μM) | Toxicity Profile |

|---|---|---|---|

| This compound | KCNQ2/Q3 | TBD | TBD |

| ICA-27243 (similar compound) | KCNQ2/Q3 | 0.38 | Nonhemolytic anemia observed in studies |

The table above illustrates the selectivity and potency of related compounds, highlighting the importance of structural modifications to enhance therapeutic efficacy while minimizing adverse effects.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key benzamide derivatives is summarized in Table 1 :

Key Observations :

- Halogenation : Bromine (Br) and chlorine (Cl) in pyridine/phenyl rings enhance lipophilicity and target binding, as seen in lufenuron and teflubenzuron . Fluorine (F) substituents improve metabolic stability and electron density modulation .

- Heterocyclic Cores : Pyridine (target compound) and benzothiazole (3b) influence solubility and stacking interactions with enzymes. Benzothiazole derivatives exhibit higher antifungal activity compared to pyridine-based analogs .

- Amide vs. Sulfonamide : The target compound’s amide group contrasts with sulfonamide in , which may alter hydrogen-bonding patterns and bioavailability .

Environmental and Regulatory Considerations

- Environmental Impact : Halogenated benzamides like lufenuron and teflubenzuron are classified as marine pollutants (UN3082) due to persistence and ecotoxicity . The target compound’s bromine content may necessitate similar regulatory scrutiny.

- Safety Profiles : Derivatives with sulfonamide (4) or pyrazole (5k) groups may exhibit distinct toxicity profiles, emphasizing the need for targeted toxicology studies .

Biological Activity

N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly as a potassium channel opener. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of N-pyridyl and pyrimidine benzamides. The presence of bromine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Potassium Channel Modulation

A significant aspect of this compound is its role as a KCNQ2/Q3 potassium channel opener. Potassium channels are crucial in regulating neuronal excitability and neurotransmitter release. Studies have demonstrated that compounds in this class can effectively modulate these channels, leading to therapeutic effects in conditions such as epilepsy and pain management.

Table 1: Potency of Related Compounds

| Compound Name | EC50 (µM) | Selectivity for KCNQ2/Q3 |

|---|---|---|

| N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | 0.38 | High |

| N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide | Not reported | Moderate |

The lead compound from related studies, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide , exhibited an EC50 of 0.38 µM and was selectively active on KCNQ2/Q3 channels, indicating that this compound may share similar properties .

Efficacy in Animal Models

Research has shown that KCNQ channel openers can be effective in various animal models of epilepsy. For instance, compounds with similar structures have been tested in rodent models where they demonstrated significant anticonvulsant activity.

Case Study: Efficacy in Rodent Models

In a study involving the administration of KCNQ channel openers to rats induced with seizures via kainic acid, it was observed that these compounds could prevent the onset of status epilepticus. This effect was notably superior to traditional anticonvulsants like phenobarbital .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound. Modifications to the pyridine ring and the amide group have been shown to influence both potency and selectivity for specific potassium channels.

Key Findings

- Bromination : The introduction of bromine at the 5-position enhances lipophilicity and may improve membrane permeability.

- Fluorination : Fluorine atoms at positions 2 and 4 contribute to increased binding affinity for KCNQ channels.

- Amide Group : Variations in the amide moiety can significantly alter biological activity; thus, careful design is necessary for developing more potent derivatives.

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates that they are well absorbed with favorable bioavailability. For example, one derivative showed a half-life () of 1.2 hours with a clearance rate suggesting efficient metabolism .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life () | 1.2 hours |

| Clearance | 1039 mL/h/kg |

| Volume of Distribution | 1804 mL/kg |

Q & A

Basic: What are the standard synthetic routes for N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine and benzamide moieties. Key steps include:

- Halogenation: Bromination at the 5-position of pyridine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Amide Coupling: Reaction of 5-bromopyridin-3-amine with 2,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) and a base (e.g., DMAP) to form the benzamide bond .

- Purification: Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .

Critical Considerations:

- Moisture-sensitive steps require anhydrous conditions.

- Steric hindrance from fluorine substituents may necessitate elevated temperatures or prolonged reaction times.

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Pharmacophore Modeling: Identify key interaction motifs (e.g., bromine for halogen bonding, fluorine for hydrophobic interactions) using tools like Schrödinger or MOE .

- Molecular Docking: Simulate binding to target proteins (e.g., VEGFR2) using AutoDock Vina or GROMACS. For example, the compound’s difluorobenzamide group may form hydrogen bonds with residues like Cys917, as seen in analogous studies .

- ADMET Prediction: Use SwissADME or ProTox-II to assess toxicity (e.g., hepatotoxicity risk) and pharmacokinetic properties .

Data Contradictions:

- Discrepancies between in silico predictions and experimental IC₅₀ values may arise due to solvation effects or protein flexibility. Validate with in vitro assays.

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis using SHELXL (for refinement) and Bruker APEXII CCD diffractometers. Parameters include space group (e.g., triclinic P1), unit cell dimensions, and R-factor optimization .

- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine positions; ¹H/¹³C NMR for backbone assignments (e.g., δ 7.67 ppm for aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., m/z 311.0 [M+H]⁺) .

Critical Considerations:

- Crystallization solvents (e.g., DMSO/water mixtures) must avoid disrupting halogen bonding .

Advanced: How to resolve crystallographic data inconsistencies during structure refinement?

Methodological Answer:

- Data Collection: Optimize radiation source (e.g., fine-focus sealed tube) and absorption correction (e.g., SADABS) to minimize noise .

- Refinement Strategies:

- Use SHELXL’s restraints for disordered regions (e.g., flexible pyridine rings).

- Validate with R₁/wR₂ convergence tests and electron density maps .

- Twinning Analysis: Employ TWINLAW for twinned crystals, common in halogenated compounds due to symmetry ambiguities .

Example:

In N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide, triclinic twinning required iterative refinement cycles to achieve R < 0.05 .

Basic: What are the potential biological applications of this compound?

Methodological Answer:

- Pesticide Development: Analogous difluorobenzamides (e.g., teflubenzuron) act as insect growth regulators by inhibiting chitin synthesis .

- Anticancer Agents: Structural similarity to VEGFR2 inhibitors suggests potential anti-angiogenic activity. Validate via kinase inhibition assays .

Critical Considerations:

- Fluorine atoms enhance metabolic stability and membrane permeability, but bromine may increase toxicity .

Advanced: How to analyze structure-activity relationships (SAR) for halogen substituents?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with Cl, I, or CF₃ at the pyridine 5-position. Compare bioactivity using dose-response curves .

- Electrostatic Potential Maps: Calculate using Gaussian to assess halogen bonding strength (e.g., bromine’s σ-hole vs. fluorine’s electronegativity) .

- Crystallographic Overlays: Superimpose structures with PDB entries (e.g., 4ASD) to identify conserved binding motifs .

Data Contradictions:

- Bromine may improve potency but reduce solubility, requiring formulation optimization (e.g., PEG-based carriers).

Basic: How to ensure reproducibility in synthetic protocols?

Methodological Answer:

- Reaction Monitoring: Use in situ FTIR or LC-MS to track intermediates .

- Batch Recordkeeping: Document stoichiometry, temperature, and solvent purity (e.g., anhydrous THF vs. technical grade) .

- Cross-Lab Validation: Share samples with independent labs for NMR/X-ray verification .

Advanced: What strategies mitigate toxicity risks identified in computational models?

Methodological Answer:

- Metabolite Identification: Incubate with liver microsomes and analyze via UPLC-QTOF to detect reactive intermediates .

- Prodrug Design: Mask the benzamide group with enzymatically cleavable protectors (e.g., ester linkages) to reduce hepatic exposure .

- In Vivo Profiling: Conduct rodent studies with histopathology endpoints, focusing on liver and kidney biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.